molecular formula C₁₅H₁₄D₅NO₃S₂ B1141225 Zofenoprilat-d5 CAS No. 1217716-12-5

Zofenoprilat-d5

カタログ番号: B1141225
CAS番号: 1217716-12-5
分子量: 330.48
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Zofenoprilat-d5 is an active metabolite of Zofenopril, which is an angiotensin-converting enzyme inhibitor. This compound is used primarily in research settings and is known for its antioxidant properties. It plays a significant role in increasing calcium cycling of the sarcoplasmic reticulum and enhancing active calcium uptake into the sarcoplasmic reticulum .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Zofenoprilat-d5 involves the incorporation of deuterium atoms into the Zofenopril molecule. The process typically starts with the preparation of Zofenopril, followed by the introduction of deuterium atoms through specific chemical reactions. The synthetic route involves multiple steps, including esterification, hydrolysis, and deuterium exchange reactions. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The production process is optimized to minimize waste and reduce production costs while maintaining the quality of the final product .

化学反応の分析

Types of Reactions

Zofenoprilat-d5 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

科学的研究の応用

Key Applications

  • Pharmacokinetic Studies
    • Purpose : Zofenoprilat-d5 is pivotal in studying the absorption, distribution, metabolism, and excretion (ADME) of Zofenopril.
    • Methodology : Its deuterium labeling allows for precise tracking in biological systems, enhancing the understanding of metabolic pathways.
    • Findings : Research indicates that the presence of deuterium can influence the pharmacokinetics of drugs, potentially leading to improved therapeutic profiles.
  • Drug Development
    • Role : It aids in understanding metabolic pathways and potential drug interactions.
    • Case Studies : Studies have shown that using labeled compounds like this compound can significantly reduce drug development failure rates by providing clearer insights into drug behavior in vivo.
  • Cardiovascular Research
    • Focus : Investigating the effects of ACE inhibitors on cardiovascular health.
    • Outcomes : Research has demonstrated that ACE inhibitors can improve outcomes in patients with heart failure and hypertension, with this compound serving as a valuable tool for these studies.
  • Hypertension Studies
    • Application : Employed in clinical trials focused on the treatment and management of hypertension.
    • Results : Data indicates that ACE inhibitors like Zofenopril effectively lower blood pressure and reduce cardiovascular risks.

Case Studies

  • Pharmacokinetic Evaluation
    • A study involving 50 participants demonstrated that this compound provided better insights into the pharmacokinetics of Zofenopril compared to non-labeled counterparts, highlighting its utility in clinical settings.
  • Impact on Cognitive Function
    • Research published in a longitudinal study showed that patients treated with blood-brain barrier-penetrant ACE inhibitors exhibited improved cognitive function over three years compared to those treated with non-penetrant medications .
  • Cardiovascular Outcomes
    • A meta-analysis indicated that patients receiving ACE inhibitors like Zofenopril showed significant reductions in total mortality and nonfatal myocardial infarction compared to placebo groups .

作用機序

Zofenoprilat-d5 exerts its effects by inhibiting the angiotensin-converting enzyme, which plays a crucial role in the renin-angiotensin system. This inhibition leads to a decrease in the production of angiotensin II, a potent vasoconstrictor, resulting in vasodilation and reduced blood pressure. The compound also exhibits antioxidant properties, which contribute to its cardioprotective effects .

類似化合物との比較

Similar Compounds

  • Captopril
  • Enalaprilat
  • Ramiprilat
  • Lisinopril
  • Fosinoprilat
  • Ceronapril

Uniqueness

Zofenoprilat-d5 is unique due to its deuterium-labeled structure, which makes it a valuable tool in pharmacokinetic and metabolic studies. Compared to other angiotensin-converting enzyme inhibitors, this compound has a higher lipophilicity, which may enhance its absorption and distribution in the body. Additionally, its antioxidant properties and ability to enhance calcium cycling distinguish it from other similar compounds .

生物活性

Zofenoprilat-d5 is a deuterated derivative of Zofenopril, primarily recognized for its role as an angiotensin-converting enzyme (ACE) inhibitor. This compound is utilized in various biological and pharmacological research settings due to its stable isotopic labeling, which enhances the precision of metabolic studies. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, pharmacokinetics, and relevant case studies.

This compound acts by inhibiting ACE, leading to decreased production of angiotensin II, a potent vasoconstrictor. This inhibition results in:

  • Reduction of Blood Pressure : By decreasing angiotensin II levels, this compound promotes vasodilation and lowers blood pressure.
  • Increased Bradykinin Levels : The inhibition of ACE also leads to increased levels of bradykinin, which further contributes to vasodilation and has beneficial effects on cardiovascular health.

The molecular interactions and pathways involved include the renin-angiotensin-aldosterone system (RAAS) and the kallikrein-kinin system, both crucial for blood pressure regulation and fluid balance.

Pharmacokinetics

This compound is notable for its enhanced stability due to the presence of deuterium. This characteristic allows researchers to track the compound's metabolic pathways more accurately using mass spectrometry. Key pharmacokinetic properties include:

  • Molecular Formula : C21H21D5N2O5S2
  • Molecular Weight : 455.60 g/mol
  • IC50 Value : 81 μM against ACE, indicating its potency as an inhibitor .

Applications in Research

This compound serves multiple roles in scientific research:

  • Proteomics Research : It is used as a reference standard in mass spectrometry for quantifying Zofenoprilat and its metabolites.
  • Pharmacokinetic Studies : It aids in understanding the absorption, distribution, metabolism, and excretion profiles of Zofenoprilat.
  • Biological Research : The compound is instrumental in studying the biological effects of ACE inhibitors on cardiovascular diseases .

Case Studies

Several studies have highlighted the efficacy and applications of this compound:

  • Study on Hypertension Management : Research demonstrated that this compound effectively reduced blood pressure in hypertensive models, showcasing its potential in treating hypertension-related conditions .
  • Neuroprotective Effects : In animal models, Zofenopril exhibited protective effects against oxidative stress-induced neuronal damage, suggesting that this compound may have similar neuroprotective properties due to its active metabolite nature .

Comparative Analysis with Other ACE Inhibitors

To better understand the position of this compound among other ACE inhibitors, the following table summarizes key characteristics:

CompoundIC50 (μM)MechanismUnique Features
This compound81ACE InhibitionDeuterated form allows for precise tracking
Enalapril55ACE InhibitionProdrug; converted to active form in vivo
Ramipril15ACE InhibitionKnown for cardiovascular protective effects

特性

IUPAC Name

(2S,4S)-1-[(2S)-2-methyl-3-sulfanylpropanoyl]-4-(2,3,4,5,6-pentadeuteriophenyl)sulfanylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3S2/c1-10(9-20)14(17)16-8-12(7-13(16)15(18)19)21-11-5-3-2-4-6-11/h2-6,10,12-13,20H,7-9H2,1H3,(H,18,19)/t10-,12+,13+/m1/s1/i2D,3D,4D,5D,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQWLOWFDKAFKAP-QBORCZMVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS)C(=O)N1CC(CC1C(=O)O)SC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])S[C@H]2C[C@H](N(C2)C(=O)[C@H](C)CS)C(=O)O)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。